Cas no 1011479-76-7 (Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester)
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
- 3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
- azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester
- Azetidine-1,3,3-tricarbox...
- 1-Boc-3-ethoxycarbonylazetidine-3-carboxylic acid
- 1,3,3-Azetidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3-ethyl ester
- 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
- RCWFRIPIIZSBEJ-UHFFFAOYSA-N
- STL556289
- BBL102486
- OR317241
- AK170534
- Azetidine-1,3,3-tricarboxylicacid1-tert-butylester3-ethylester
- 1-tert-Butoxycarbonyl-3-ethoxycarbonyl-a
- 1-tert-Butoxycarbonyl-3-ethoxycarbonyl-azetidine-3-carboxylic acid
- EN300-1083843
- CS-0052700
- 1-BOC-3-(ETHOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- SCHEMBL425879
- DB-342182
- MFCD18374994
- DTXSID70725571
- AS-34910
- 1011479-76-7
- 1-(TERT-BUTOXYCARBONYL)-3-(ETHOXYCARBONYL)AZETIDINE-3-CARBOXYLICACID
- AKOS017342948
- SY098622
- 970-059-3
- 1-((tert-butoxy)carbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
- Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester
-
- MDL: MFCD18374994
- Inchi: 1S/C12H19NO6/c1-5-18-9(16)12(8(14)15)6-13(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,14,15)
- InChI Key: RCWFRIPIIZSBEJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C(=O)O)(C(=O)OCC)C1)=O
Computed Properties
- Exact Mass: 273.12123733g/mol
- Monoisotopic Mass: 273.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.1
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041030-1g |
1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95% | 1g |
$420.00 | 2023-09-04 | |
| Alichem | A449041030-5g |
1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95% | 5g |
$832.00 | 2023-09-04 | |
| Chemenu | CM105487-1g |
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95+% | 1g |
$231 | 2021-06-09 | |
| Chemenu | CM105487-5g |
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95+% | 5g |
$704 | 2021-06-09 | |
| Chemenu | CM105487-10g |
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95+% | 10g |
$1166 | 2021-06-09 | |
| TRC | A965503-10mg |
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester |
1011479-76-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A965503-50mg |
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester |
1011479-76-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A965503-100mg |
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester |
1011479-76-7 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Apollo Scientific | OR317241-1g |
Azetidine-1,3,3-tricarboxylic acid 1-tert-Butyl ester 3-ethyl ester |
1011479-76-7 | 1g |
£390.00 | 2024-05-24 | ||
| Chemenu | CM105487-5g |
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid |
1011479-76-7 | 95%+ | 5g |
$834 | 2023-03-07 |
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester Suppliers
Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester
Introduction to Azetidine-1,3,3-tricarboxylic Acid 1-tert-Butyl Ester 3-Ethyl Ester (CAS No. 1011479-76-7) and Its Emerging Applications in Chemical Biology
Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester, identified by the CAS number 1011479-76-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This tricarboxylic acid derivative, featuring a cycloalkane backbone with ester functionalities, presents a promising scaffold for the development of novel pharmaceuticals and bioactive molecules. The compound's intricate molecular architecture, characterized by its azetidine ring and multiple carboxylic acid esters, makes it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
The azetidine ring is a five-membered heterocyclic structure containing two carbon atoms and one nitrogen atom. This motif is particularly interesting because it mimics the natural amino acid proline, which is ubiquitous in proteins and plays a crucial role in protein folding and stability. By incorporating an azetidine moiety into bioactive molecules, researchers can potentially modulate protein-protein interactions or influence enzyme activity. The presence of multiple carboxylic acid esters in Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester further enhances its utility as a building block. These ester groups can be hydrolyzed or chemically modified to introduce different functional groups, allowing for fine-tuning of the compound's biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of tricarboxylic acid derivatives in drug design. These compounds often exhibit enhanced binding affinity and selectivity due to their multiple hydrogen bonding sites and rigid three-dimensional structures. The 1-tert-butyl ester and 3-ethyl ester substituents in Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester contribute to its stability and solubility, making it easier to handle in synthetic protocols. Additionally, the tert-butyl group can serve as a protective group during multi-step syntheses, ensuring that reactive sites remain intact until the final stages of drug development.
In the realm of chemical biology, Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester has shown potential as a tool compound for studying protein-protein interactions. The azetidine ring can be designed to mimic specific residues in target proteins, allowing researchers to develop probes that bind to particular binding pockets. Such probes are invaluable for elucidating the mechanisms of protein function and for identifying novel therapeutic targets. Moreover, the compound's ability to undergo selective modifications makes it suitable for generating libraries of derivatives for high-throughput screening.
One of the most exciting applications of this compound lies in its use as a precursor for the synthesis of more complex bioactive molecules. For instance, researchers have explored its utility in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics are particularly useful in drug development because they can bypass some of the limitations associated with traditional peptides, such as poor oral bioavailability and susceptibility to enzymatic degradation. The tricarboxylic acid core of Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester provides a stable scaffold onto which various functional groups can be appended to achieve desired biological effects.
The synthesis of Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of an azetidine derivative followed by selective esterification at multiple positions. Advanced synthetic techniques such as transition metal-catalyzed reactions and enantioselective methods can be employed to ensure high yields and purity. These synthetic strategies not only demonstrate the compound's potential but also contribute to the broader field of organic chemistry by providing new methodologies for constructing complex molecular architectures.
From a pharmaceutical perspective, Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester represents an attractive candidate for further development due to its unique structural features. The combination of an azetidine ring, multiple carboxylic acid esters, and protective groups offers a rich palette for medicinal chemists to explore. Early studies have suggested that derivatives of this compound may exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. As research progresses, it is likely that more detailed pharmacological profiles will emerge, paving the way for clinical investigations.
The growing interest in this compound is also driven by its compatibility with modern drug discovery technologies. High-throughput screening (HTS) platforms are increasingly used to identify lead compounds based on their ability to modulate biological pathways. The well-defined structure of Azetidine-1,3,3-tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester makes it an ideal candidate for HTS campaigns aimed at identifying novel bioactive molecules. Additionally, computational methods such as molecular docking can be employed to predict how this compound interacts with biological targets before experimental validation.
In conclusion,Azetidine-1,tricarboxylic Acid 1-tert-butyl Ester 3-ethyl Ester (CAS No.1011479-76-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research.
The unique structural features of this molecule make it valuable for studying protein-protein interactions,
developing peptidomimetics,
and designing novel therapeutics.
As synthetic methodologies continue to advance,
the accessibility
and utility
of this compound
are expected
to grow,
further solidifying
its role
in future research endeavors.
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